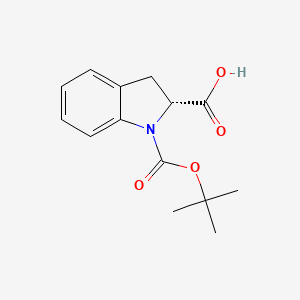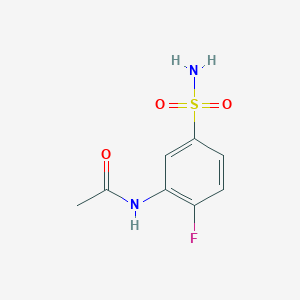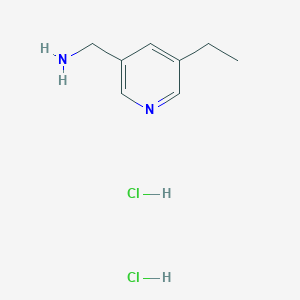![molecular formula C8H19ClN2O2S B13513887 rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride: is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an aminocyclopentyl group and a dimethylmethanesulfonamide moiety. This compound is often studied for its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the aminocyclopentyl intermediate: This step involves the reaction of cyclopentanone with ammonia or an amine to form the aminocyclopentyl group.
Introduction of the dimethylmethanesulfonamide group: This step involves the reaction of the aminocyclopentyl intermediate with dimethylmethanesulfonamide under specific conditions to form the desired compound.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aminocyclopentyl group.
Reduction: Reduction reactions can also occur, particularly involving the sulfonamide group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride is studied for its reactivity and potential as a building block for more complex molecules.
Biology: In biology, this compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, such as its ability to modulate biological pathways involved in diseases.
Industry: In industry, the compound is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
- rac-ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
- rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride
Uniqueness: rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H19ClN2O2S |
|---|---|
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)6-7-3-4-8(9)5-7;/h7-8H,3-6,9H2,1-2H3;1H/t7-,8+;/m1./s1 |
Clave InChI |
XCDOELQKXJRLHF-WLYNEOFISA-N |
SMILES isomérico |
CN(C)S(=O)(=O)C[C@@H]1CC[C@@H](C1)N.Cl |
SMILES canónico |
CN(C)S(=O)(=O)CC1CCC(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)










![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
